molecular formula C15H21N3O2 B2993991 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034326-60-6

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2993991
CAS No.: 2034326-60-6
M. Wt: 275.352
InChI Key: FZOPCBBWINYMCC-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
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Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone represents a novel class of organic molecules with potential pharmacological applications. This compound is characterized by its complex heterocyclic structure, which includes a cyclopropyl group and a tetrahydro-pyran moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of the compound is C20H21N5OC_{20}H_{21}N_5O, with a molecular weight of approximately 347.4 g/mol. The unique structural features include:

  • Cyclopropyl Group : Enhances reactivity and may influence biological interactions.
  • Dihydropyrazolo Framework : Implicated in various biological activities due to its ability to interact with multiple biological targets.
  • Tetrahydro-2H-pyran Moiety : Contributes to the lipophilicity and permeability of the compound.

1. Antiviral Activity

Research indicates that compounds similar to this one exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). The mechanism involves interference with the viral capsid assembly, leading to reduced viral replication. In vitro studies have demonstrated significant anti-HBV activity with low cytotoxicity profiles.

2. Anticancer Properties

The dihydropyrazolo structure is known for its anticancer potential. Compounds in this class have shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, they may act as inhibitors of protein kinases or other signaling pathways critical for cancer cell survival.

3. Anti-inflammatory Effects

Similar pyrazole derivatives have been documented to possess anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in inflammation.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and viral infections.
  • Receptor Modulation : The presence of functional groups allows for interaction with specific receptors, potentially altering their activity and influencing cellular responses.

Case Studies and Research Findings

StudyFindings
In Vitro Study on HBV Demonstrated significant reduction in HBV replication with minimal cytotoxicity (IC50 values indicating potency) .
Anticancer Activity Inhibition of cell proliferation in various cancer cell lines; specific IC50 values reported for different types of cancer .
Anti-inflammatory Assays Reduction in pro-inflammatory cytokine production observed in cellular models .

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Pyrazolo Framework : Cyclization reactions using hydrazines and diketones.
  • Introduction of Cyclopropyl Group : Achieved through cyclopropanation methods.
  • Attachment of Tetrahydro-Pyran Moiety : Alkylation reactions are employed to introduce this group onto the core structure.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(12-3-7-20-8-4-12)17-5-6-18-13(10-17)9-14(16-18)11-1-2-11/h9,11-12H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOPCBBWINYMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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